2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine
Overview
Description
2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the morpholine ring, which is further substituted with three methyl groups. The unique structure of this compound imparts specific chemical and physical properties that make it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine typically involves the reaction of 3-chlorobenzaldehyde with 3,5,5-trimethylmorpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or recrystallization ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in DMF, potassium carbonate in THF.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3,5,5-trimethylmorpholine
- 2-(3-Bromophenyl)-3,5,5-trimethylmorpholine
- 2-(3-Chlorophenyl)-4,4-dimethylmorpholine
Uniqueness
2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine is unique due to the specific positioning of the chlorophenyl group and the presence of three methyl groups on the morpholine ring. This unique structure imparts distinct chemical and physical properties, such as increased lipophilicity and specific reactivity patterns, which differentiate it from other similar compounds. These properties make it particularly useful in certain chemical reactions and applications where other compounds may not be as effective.
Properties
IUPAC Name |
2-(3-chlorophenyl)-3,5,5-trimethylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9-12(16-8-13(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,12,15H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPHSXVQSDRPPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 2-(3-Chlorophenyl)-3,5,5-trimethylmorphol-2-ene identified as a degradation impurity of bupropion?
A: Researchers subjected bupropion to stress conditions mimicking those outlined in the International Conference on Harmonisation (ICH) guidelines. Under alkaline hydrolytic conditions, bupropion degraded into seven distinct impurities. Using a combination of high-performance liquid chromatography coupled with photodiode array detection (HPLC-PDA) and time-of-flight mass spectrometry (LC-MS-TOF), the researchers were able to isolate and characterize these impurities. 2-(3-Chlorophenyl)-3,5,5-trimethylmorphol-2-ene, labeled as compound VII in the study, was identified based on its unique mass fragmentation pattern, accurate mass spectral data, and photodiode array data when compared to the parent drug, bupropion. []
Q2: Why is the identification of this new degradation impurity significant for the pharmaceutical industry?
A: Identifying and characterizing degradation impurities like 2-(3-Chlorophenyl)-3,5,5-trimethylmorphol-2-ene is crucial for several reasons. First, it contributes to developing robust and accurate stability-indicating assay methods. These methods are essential for monitoring the quality and safety of bupropion drug products throughout their shelf life. [] Second, understanding the degradation pathways of bupropion can provide insights into potential formulation strategies to enhance the drug's stability and potentially extend its shelf life. [] This ultimately benefits both manufacturers and patients by ensuring the availability of safe and effective medications.
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